3-(Trifluoromethyl)thiophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88281. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

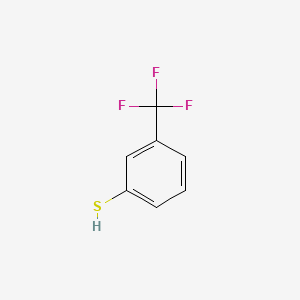

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3S/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCURCOWZQJIUGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40239539 | |

| Record name | 3-(Trifluoromethyl)thiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937-00-8 | |

| Record name | 3-(Trifluoromethyl)thiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 937-00-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Trifluoromethyl)thiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)benzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethyl)thiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)thiophenol, a versatile chemical intermediate with significant applications in materials science and medicinal chemistry. This document details its chemical and physical properties, synthesis methodologies, and its role in the development of self-assembled monolayers, organic semiconductors, and biologically active compounds.

Chemical and Physical Properties

This compound, identified by the CAS number 937-00-8 , is an organofluorine compound featuring a trifluoromethyl group and a thiol functional group attached to a benzene ring.[1][2][3] This unique combination of functional groups imparts distinct properties that make it a valuable reagent in various chemical syntheses.[1]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference(s) |

| CAS Number | 937-00-8 | [1][2][3] |

| IUPAC Name | 3-(Trifluoromethyl)benzenethiol | [1][3] |

| Synonyms | 3-Mercaptobenzotrifluoride, m-(Trifluoromethyl)thiophenol | [1] |

| Molecular Formula | C₇H₅F₃S | [1][2][3] |

| Molecular Weight | 178.18 g/mol | [1][2] |

| Canonical SMILES | C1=CC(=CC(=C1)S)C(F)(F)F | [1] |

| InChI Key | SCURCOWZQJIUGR-UHFFFAOYSA-N | [1][2] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference(s) |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | 62 °C at 11 torr | [5] |

| Density | 1.314 g/cm³ | [5] |

| Refractive Index | 1.4875-1.4925 @ 20 °C | [4] |

| Flash Point | 63 °C | [5] |

| Vapor Pressure | 1.5 ± 0.3 mmHg at 25 °C (Predicted) | [5] |

| LogP | 2.99410 | [5] |

| IR Spectroscopy | Aromatic C-H stretch at 3049 cm⁻¹ | [1] |

Synthesis and Reactivity

Several synthetic routes have been developed for the preparation of this compound. One common method involves the nucleophilic aromatic substitution (SNAr) reaction of a suitable precursor.[1]

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

A general procedure for the synthesis of trifluoromethyl-substituted thiophenols involves the reaction of a trifluoromethyl-substituted chlorobenzene with a sulfur nucleophile, such as sodium hydrosulfide, in a polar aprotic solvent.[6]

-

Reactants: 3-Chlorobenzotrifluoride, Sodium Hydrosulfide (NaSH)

-

Solvent: N,N-Dimethylacetamide (DMAc)

-

Procedure:

-

In a reaction vessel, dissolve 3-chlorobenzotrifluoride in DMAc.

-

Add sodium hydrosulfide to the solution.

-

Heat the reaction mixture with stirring at a temperature ranging from 50°C to 150°C for 12 to 18 hours.

-

After the reaction is complete, cool the mixture and acidify with dilute sulfuric acid to a pH of 2-5.

-

The product, this compound, is then isolated by distillation.[6]

-

Reactivity: The presence of the electron-withdrawing trifluoromethyl group enhances the reactivity of the thiophenol moiety.[1] this compound can undergo various chemical transformations, including oxidation to form disulfides, and can serve as a versatile building block in organic synthesis.[1]

Applications in Materials Science

The unique properties of this compound make it a valuable component in the fabrication of advanced materials, particularly in the areas of self-assembled monolayers and organic electronics.[1]

The thiol group of this compound exhibits a strong affinity for gold surfaces, enabling the formation of well-ordered self-assembled monolayers (SAMs).[1] These SAMs can be used to modify the surface properties of materials, enhancing their corrosion resistance and biocompatibility.[1]

Experimental Protocol: Formation of SAMs on Gold

The following is a general protocol for the formation of thiol-based SAMs on a gold substrate, which can be adapted for this compound.[7]

-

Materials: Gold-coated substrate, this compound, 200 proof ethanol, cleaning solution (e.g., piranha solution), nitrogen gas.

-

Procedure:

-

Thoroughly clean the gold substrate.

-

Prepare a dilute solution (e.g., 1 mM) of this compound in ethanol.

-

Immerse the clean gold substrate in the thiol solution.

-

Allow the self-assembly process to proceed for 24-48 hours to ensure a well-ordered monolayer.[7]

-

Remove the substrate from the solution, rinse with ethanol, and dry under a stream of nitrogen.

-

This compound serves as a valuable building block in the synthesis of organic semiconductors.[1] Its electron-withdrawing nature can be utilized to tune the electronic properties of conjugated materials used in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1][8] Thiophene-based organic semiconductors are a significant area of research due to their potential in creating flexible and low-cost electronic devices.[8]

Relevance in Drug Development

The incorporation of a trifluoromethyl group into drug candidates is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability and membrane permeability. Derivatives of this compound have shown promise as antimicrobial and anticancer agents.[1]

While specific signaling pathways for derivatives of this compound are not extensively detailed in the available literature, thiophene-containing compounds are known to exhibit a range of biological activities.[9][10] For instance, some thiophene derivatives have been investigated as inhibitors of various enzymes and modulators of signaling pathways implicated in cancer.

Given the known anticancer activity of some trifluoromethyl-containing thiazolo[4,5-d]pyrimidine derivatives, a hypothetical signaling pathway can be proposed.[9] It is important to note that this is a generalized representation, and the specific molecular targets for derivatives of this compound would require further experimental validation.

This diagram illustrates a common cancer-related signaling pathway, the MAPK/ERK pathway, which is often targeted by anticancer drugs. A hypothetical derivative of this compound could potentially inhibit a receptor tyrosine kinase (RTK), leading to the downregulation of this pro-survival pathway and the induction of apoptosis (programmed cell death).

Safety and Handling

This compound is considered hazardous.[11] It may be toxic if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[11]

Disclaimer: This document is intended for informational purposes for a technical audience and is based on publicly available scientific literature. It is not a substitute for detailed experimental protocols or safety data sheets. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

References

- 1. Buy this compound | 937-00-8 [smolecule.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. guidechem.com [guidechem.com]

- 6. CN1590371A - Preparation method of substituted thiophenol - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. fishersci.com [fishersci.com]

physicochemical properties of 3-(Trifluoromethyl)thiophenol

An In-depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethyl)thiophenol

Introduction

This compound, also known as 3-mercaptobenzotrifluoride, is an organofluorine compound with the chemical formula C7H5F3S.[1][2] It belongs to the class of thiophenols, which are aromatic compounds containing a sulfhydryl (-SH) group attached to a benzene ring. The presence of the electron-withdrawing trifluoromethyl (-CF3) group on the aromatic ring significantly influences the compound's chemical reactivity and physical properties.[1] This guide provides a comprehensive overview of the core , intended for researchers, scientists, and professionals in drug development and material science.

Physicochemical Data

The key are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 3-(trifluoromethyl)benzenethiol | [1][3][4] |

| CAS Number | 937-00-8 | [1][2][3][4][5] |

| Molecular Formula | C7H5F3S | [1][2][3][4][5] |

| Molecular Weight | 178.17 g/mol | [2][4] |

| Appearance | Colorless to light yellow/orange clear liquid | [2][5] |

| Boiling Point | 62 °C at 11 torr; 71-72 °C at 20 mmHg | [2][5] |

| Density | 1.314 g/cm³ | [5] |

| Refractive Index | 1.49 (at 20 °C) | [3][5] |

| Flash Point | 63 °C | [5] |

| pKa | 5.74 ± 0.10 (Predicted) | [2] |

| LogP | 2.99 - 3.5 | [1][5] |

| Vapor Pressure | 1.5 ± 0.3 mmHg (at 25 °C, Predicted) | [5] |

| Solubility | Insoluble in water; Soluble in ethanol and other organic solvents.[1] |

Detailed Property Analysis

Acidity (pKa): The predicted pKa of 5.74 indicates that this compound is a stronger acid than thiophenol (pKa ≈ 6.6).[2] The strong electron-withdrawing nature of the trifluoromethyl group at the meta-position helps to stabilize the thiophenolate anion (C7H4F3S⁻) formed upon deprotonation, thus increasing the acidity of the thiol proton.

Lipophilicity (LogP): The LogP value, a measure of a compound's lipophilicity, is reported to be between 2.99 and 3.5.[1][5] This positive value indicates a preference for nonpolar environments over aqueous ones, which is consistent with its observed insolubility in water and good solubility in organic solvents.[1] The hydrophobic trifluoromethyl group is a major contributor to this characteristic.[1]

Boiling Point and Volatility: The compound has a relatively low boiling point, especially under reduced pressure, indicating moderate volatility.[2][5] The vapor pressure is predicted to be 1.5 mmHg at 25°C.[5]

Reactivity: The thiol group is the primary site of reactivity, capable of undergoing oxidation to form disulfides.[1] The trifluoromethyl group is generally stable but can influence substitution reactions on the aromatic ring.[1] This compound serves as a versatile intermediate in organic synthesis for creating more complex molecules, including pharmaceuticals and agrochemicals.[1][2]

Experimental Protocols

Detailed experimental procedures for the determination of physicochemical properties are typically standardized. Below are general methodologies applicable to a compound like this compound.

1. Determination of Boiling Point (Reduced Pressure):

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding pressure. For substances that may decompose at atmospheric pressure, the boiling point is determined under a vacuum.

-

Methodology:

-

A small quantity of the liquid is placed in a distillation flask connected to a vacuum pump and a manometer.

-

The system is evacuated to the desired pressure (e.g., 11 torr).

-

The flask is heated gradually in an oil bath.

-

The temperature at which the liquid boils and its vapor condenses and is collected is recorded as the boiling point at that specific pressure.

-

2. Determination of Density:

-

Principle: Density is the mass per unit volume of a substance.

-

Methodology (using a pycnometer):

-

The mass of a clean, dry pycnometer (a flask of a known volume) is accurately measured.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are present, and its mass is measured again.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

3. Determination of Refractive Index:

-

Principle: The refractive index measures how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.

-

Methodology (using an Abbe refractometer):

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature is controlled and recorded, as the refractive index is temperature-dependent.

-

4. Determination of pKa (Potentiometric Titration):

-

Principle: The pKa is determined by monitoring the pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point.

-

Methodology:

-

A solution of this compound is prepared in a suitable solvent mixture (e.g., water/ethanol, due to its low water solubility).

-

A calibrated pH electrode is immersed in the solution.

-

A standard solution of a strong base (e.g., NaOH) is added in small, precise increments.

-

The pH is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pH at the point where half of the thiophenol has been neutralized is the pKa.

-

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for the physicochemical characterization of a liquid chemical sample like this compound.

Caption: Generalized workflow for determining key physicochemical properties.

Applications and Safety

Applications: this compound is a key building block in various fields.[1]

-

Organic Synthesis: It serves as a precursor for synthesizing more complex molecules.[1]

-

Medicinal Chemistry: The trifluoromethyl and thiol groups are important pharmacophores, and derivatives have been explored as potential antimicrobial and anticancer agents.[1]

-

Material Science: It can be used to form self-assembled monolayers (SAMs) on metal surfaces to modify surface properties like corrosion resistance. Its electron-withdrawing nature also makes it a valuable component for organic semiconductors.[1]

Safety Information:

-

Hazards: This compound is classified as an irritant and is associated with a strong stench.[2] It may cause skin, eye, and respiratory irritation.[6][7][8]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][8][9] Avoid inhalation of fumes and contact with skin and eyes.[6]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[9] It is sensitive to air and should be handled accordingly.[7]

References

- 1. Buy this compound | 937-00-8 [smolecule.com]

- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. Page loading... [guidechem.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 8. tcichemicals.com [tcichemicals.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

3-(Trifluoromethyl)thiophenol molecular structure and weight

An In-depth Technical Guide to 3-(Trifluoromethyl)thiophenol

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the molecular characteristics, synthesis, and applications of this compound.

Molecular Structure and Properties

This compound, also known as 3-mercaptobenzotrifluoride, is an organofluorine compound featuring a trifluoromethyl group (-CF3) and a thiol group (-SH) attached to a benzene ring at the meta position.[1] The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical properties of the thiol functionality and the aromatic ring.

Molecular Identifiers and Weight

| Identifier | Value |

| IUPAC Name | 3-(trifluoromethyl)benzenethiol[1][2][3] |

| CAS Number | 937-00-8[1][2][3][4] |

| Molecular Formula | C7H5F3S[1][2][3][4][5][6] |

| Molecular Weight | 178.17 g/mol [6][7] |

| SMILES | C1=CC(=CC(=C1)S)C(F)(F)F[1] |

| InChI Key | SCURCOWZQJIUGR-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The following table summarizes key physicochemical data for this compound.

| Property | Value |

| Appearance | Clear, colorless to light yellow liquid[2][7] |

| Boiling Point | 62 °C at 11 torr[4] |

| 71-72 °C at 20 mmHg[7][8] | |

| 161-163 °C at 1013 hPa[1] | |

| Density | 1.314 g/cm³[4] |

| Refractive Index | 1.4875-1.4925 @ 20°C[2] |

| Flash Point | 63 °C[4] |

| pKa | 5.74 ± 0.10 (Predicted)[7] |

Role in Research and Drug Development

The trifluoromethyl group is a critical functional group in modern medicinal chemistry.[9] Its inclusion in a molecule can enhance metabolic stability, increase lipophilicity, and improve membrane permeability, all of which are desirable properties for drug candidates.[10][11]

This compound serves as a versatile building block and scaffold in drug discovery.[4] Its derivatives have been explored for various therapeutic applications:

-

Antimicrobial Agents: The unique electronic properties imparted by the -CF3 and -SH groups have led to the investigation of its derivatives as potential agents against various bacteria and fungi.[4]

-

Anticancer Agents: Modified forms of this compound have demonstrated potential for inhibiting cancer cell growth.[4]

-

Herbicides: It is used as a reactant in the synthesis of 2-azolyl-4-phenoxypyrimidines, which act as highly active herbicides.[7][10]

Experimental Protocols

This section details common experimental procedures involving this compound.

Synthesis via Nucleophilic Aromatic Substitution

A common method for preparing substituted thiophenols involves the reaction of a halogenated benzene derivative with a sulfur nucleophile, such as sodium hydrosulfide or potassium hydrosulfide. The following is a representative protocol adapted from a general method for substituted thiophenol synthesis.

Materials:

-

3-Chlorobenzotrifluoride (or other suitable 3-halobenzotrifluoride)

-

Sodium hydrosulfide (NaSH)

-

N,N'-dimethylacetamide (DMAc) or Dimethyl sulfoxide (DMSO) as solvent

-

Dilute sulfuric acid (H₂SO₄)

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

In a three-necked flask equipped with a condenser and a stirrer, combine 3-chlorobenzotrifluoride (1.0 eq) and sodium hydrosulfide (1.5-2.0 eq).

-

Add N,N'-dimethylacetamide as the solvent.

-

Heat the reaction mixture to 100-150°C and stir for 12-18 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add dilute sulfuric acid under stirring to acidify the mixture to a pH of 2-5.[5]

-

The product, this compound, can then be isolated and purified by distillation.[5]

Below is a workflow diagram illustrating this synthesis process.

Caption: Synthesis workflow for this compound.

Formation of Self-Assembled Monolayers (SAMs)

Thiols readily form self-assembled monolayers on gold surfaces, a technique widely used in material science and nanotechnology.[4][12] this compound can be used to create functionalized surfaces with tailored properties.

Materials:

-

Clean gold-coated substrate (e.g., gold on silicon or glass)

-

This compound

-

200 proof ethanol (or another suitable solvent like toluene)

-

Clean containers, tweezers, and a sonicator

Procedure:

-

Prepare a dilute solution of this compound (e.g., 1-10 mM) in ethanol.

-

Using clean tweezers, immerse the gold substrate into the thiol solution. Ensure the substrate is fully submerged.

-

To promote the formation of a well-ordered monolayer, it is advisable to backfill the container with an inert gas like dry nitrogen and seal it.

-

Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer assembly times generally result in more densely packed and ordered monolayers.[13]

-

After the assembly period, remove the substrate from the solution with tweezers.

-

Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

-

Sonicate the sample in fresh ethanol for 1-3 minutes to further remove physisorbed material.[13]

-

Perform a final rinse with ethanol and gently dry the substrate under a stream of dry nitrogen gas.

The logical relationship for SAM formation is visualized below.

Caption: Experimental workflow for forming a SAM.

References

- 1. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]

- 2. Electrophilic trifluoromethylthiolation of thiols with trifluoromethanesulfenamide - RSC Advances (RSC Publishing) DOI:10.1039/C5RA07316B [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Buy this compound | 937-00-8 [smolecule.com]

- 5. CN1590371A - Preparation method of substituted thiophenol - Google Patents [patents.google.com]

- 6. Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

In-Depth Technical Guide: Solubility of 3-(Trifluoromethyl)thiophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(Trifluoromethyl)thiophenol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its solubility is critical for reaction optimization, purification, and formulation development.

Core Concepts

This compound (C₇H₅F₃S) is an organosulfur compound featuring a trifluoromethyl group on a thiophenol backbone.[1] Its solubility is primarily dictated by the lipophilic nature of the trifluoromethyl group and the benzene ring, contrasted with the weakly polar thiol group.[1] The general principle of "like dissolves like" is a key predictor of its behavior in various organic solvents.

Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Solubility Profile | Rationale |

| Polar Protic | Ethanol, Methanol | Soluble | The thiol group can engage in hydrogen bonding with protic solvents, and the overall molecule has sufficient polarity to interact favorably.[1] |

| Polar Aprotic | Acetone, Dimethylformamide (DMF) | Soluble | The polarity of these solvents is sufficient to dissolve the molecule. For a similar compound, 4-(Trifluoromethyl)thiophenol, solubility in DMF is noted.[3] |

| Halogenated | Dichloromethane (DCM), Chloroform | Excellent Solubility | These solvents are effective at dissolving compounds with a range of polarities and are particularly good for aromatic compounds.[1] |

| Aromatic | Toluene, Benzene | Likely Soluble | The aromatic ring of the solute interacts favorably with aromatic solvents. |

| Ethers | Diethyl ether | Soluble | The lipophilic character of the trifluoromethyl group contributes to its solubility in less polar ethers.[4] |

| Non-polar | Cyclohexane, Hexane | Likely Soluble | The significant non-polar surface area of the molecule allows for favorable van der Waals interactions with non-polar solvents. |

| Aqueous | Water | Insoluble | The hydrophobic trifluoromethyl group and the benzene ring dominate the molecule's character, leading to poor solvation in water.[1][2] |

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method is adapted from established procedures for solubility testing.[5]

Objective: To determine the approximate solubility of this compound in a given organic solvent at a specific temperature (e.g., ambient temperature).

Materials:

-

This compound (solid or liquid, depending on purity and temperature)

-

Selected organic solvents (e.g., ethanol, dichloromethane, toluene)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Calibrated pipettes and glassware

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Allow the vial to stand undisturbed at the constant temperature for a period to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.

-

Immediately filter the aliquot using a syringe filter compatible with the solvent to remove any remaining solid particles.

-

-

Quantification of Dissolved Solute:

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., HPLC, GC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

References

Spectral Data and Experimental Protocols for 3-(Trifluoromethyl)thiophenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-(Trifluoromethyl)thiophenol (CAS No. 937-00-8), a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectral Data Summary

The following tables summarize the key spectral data for this compound, providing a valuable resource for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound in deuterated chloroform (CDCl₃) is characterized by signals in the aromatic and thiol regions. The aromatic protons appear in the downfield region, typically between δ 7.17 and 7.84 ppm, exhibiting splitting patterns consistent with a meta-substituted benzene ring.[1] The thiol proton (S-H) is expected to appear as a singlet, though its chemical shift can be variable and the peak may be broad.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.17 - 7.84 | m | Ar-H |

| 3.5 - 4.0 (broad s) | s | SH |

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the benzene ring and the trifluoromethyl group will have characteristic chemical shifts.

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | C-S |

| Data not available in search results | Ar-C |

| Data not available in search results | Ar-C |

| Data not available in search results | Ar-C |

| Data not available in search results | Ar-C |

| Data not available in search results | C F₃ |

¹⁹F NMR (Fluorine-19 NMR)

The ¹⁹F NMR spectrum is a powerful tool for the identification of fluorine-containing compounds. For this compound, a single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is reported to be approximately -63 ppm.[1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -63 | s | CF ₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3049 | Aromatic C-H stretch |

| 2983 | Aliphatic C-H stretch |

| 1573 | Aromatic C-C stretch |

| 1153 | C-N stretch (likely an impurity or misassignment in the source) |

| 1106 | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry of this compound (Molecular Formula: C₇H₅F₃S, Molecular Weight: 178.17 g/mol ) provides information about its molecular weight and fragmentation pattern.[2][3]

| m/z | Relative Intensity (%) | Assignment |

| 178 | Data not available | [M]⁺ (Molecular ion) |

| Data not available | Data not available | Fragment ions |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 12-16 ppm, centered around 6 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

¹⁹F NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: A range appropriate for trifluoromethyl groups, centered around -60 to -70 ppm.

-

Reference: External or internal reference standard (e.g., CFCl₃ at δ 0 ppm).

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually or automatically.

-

Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm for ¹H and ¹³C).

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

Data Acquisition:

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

After analysis, clean the ATR crystal thoroughly with a suitable solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Conditions:

-

Column: A nonpolar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless or split (e.g., 50:1).

-

Oven Temperature Program:

-

Initial temperature: 50-70 °C, hold for 1-2 minutes.

-

Ramp: Increase to 250-280 °C at a rate of 10-20 °C/min.

-

Final hold: 2-5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

-

Source Temperature: 230 °C.[4]

-

Quadrupole Temperature: 150 °C.[4]

-

Mass Range: Scan from m/z 40 to 400.

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

-

Compare the obtained mass spectrum with library spectra for confirmation.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of the spectral analysis process.

References

An In-depth Technical Guide to the Synthesis and Discovery of 3-(Trifluoromethyl)thiophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)thiophenol, a key building block in medicinal chemistry and material science. It details the discovery and various synthetic routes for this compound, offering in-depth experimental protocols for its preparation. The document also summarizes key quantitative data and explores the applications of this compound, particularly its potential role in drug development.

Introduction

This compound, also known as 3-mercaptobenzotrifluoride, is an aromatic organofluorine compound with the chemical formula C₇H₅F₃S.[1] The presence of both a thiol (-SH) and a trifluoromethyl (-CF₃) group on the benzene ring imparts unique physicochemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The strong electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the thiol proton and influences the electronic properties of the aromatic ring, which can be strategically utilized in molecular design.[2] This guide will cover the historical context of its discovery, detailed synthetic methodologies, and its applications.

Discovery

While a definitive singular "discovery" of this compound is not prominently documented in readily available historical records, its synthesis and utility are rooted in the broader development of organofluorine chemistry. The synthesis of related compounds, such as 4-(trifluoromethyl)thiophenol, was reported in the latter half of the 20th century, driven by the growing interest in fluorinated analogs of biologically active molecules.[3] The preparation of various thiophenols through methods like the reduction of sulfonyl chlorides has been well-established for over a century, providing the foundational chemistry for the synthesis of this specific trifluoromethyl-substituted analog.[3][4]

Synthetic Methodologies

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The primary methods include nucleophilic aromatic substitution, reduction of 3-(trifluoromethyl)benzenesulfonyl chloride, and diazotization of 3-(trifluoromethyl)aniline.

Nucleophilic Aromatic Substitution (SₙAr)

This method typically involves the reaction of a 3-halobenzotrifluoride (e.g., 3-chlorobenzotrifluoride or 1,3-difluorobenzene) with a sulfur nucleophile.[1]

-

Logical Workflow for Nucleophilic Aromatic Substitution:

Figure 1: Workflow for SₙAr Synthesis. -

Detailed Experimental Protocol: A mixture of 3-chlorobenzotrifluoride and sodium hydrosulfide in an aprotic polar solvent such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or N,N-dimethylacetamide (DMAc) is heated. The reaction temperature can range from 50°C to 150°C, and the reaction time is typically between 12 to 18 hours. Upon completion, the reaction mixture is cooled and then acidified with a dilute acid, such as hydrochloric acid or sulfuric acid, to a pH of 2-5. The product, this compound, is then isolated by distillation.

Reduction of 3-(Trifluoromethyl)benzenesulfonyl chloride

A common and effective method for the synthesis of thiophenols is the reduction of the corresponding sulfonyl chloride. This method is often high-yielding and utilizes readily available starting materials.

-

Logical Workflow for Reduction of Sulfonyl Chloride:

Figure 2: Workflow for Sulfonyl Chloride Reduction. -

Detailed Experimental Protocol: In a round-bottomed flask equipped with a mechanical stirrer and an ice-salt bath, concentrated sulfuric acid is diluted with cracked ice, maintaining a low temperature. 3-(Trifluoromethyl)benzenesulfonyl chloride is added gradually to the cold acid solution with vigorous stirring. Zinc dust is then added in portions, ensuring the temperature does not rise significantly. After the addition is complete, the mixture is stirred for several hours, allowing it to slowly warm to room temperature, followed by a period of heating. The resulting this compound is then isolated by steam distillation. The distillate is collected, and the organic layer is separated, dried over an anhydrous drying agent (e.g., calcium chloride), and purified by distillation.[3][4]

Other Synthetic Methods

Other notable methods for the synthesis of this compound include:

-

Electrophilic Trifluoromethylthiolation: This involves the reaction of a thiol with an electrophilic trifluoromethylthiolating agent.[5]

-

Visible Light-Promoted S-Trifluoromethylation: Thiophenols can be S-trifluoromethylated using trifluoromethyl phenyl sulfone under visible light irradiation in a photoredox catalyst-free system.[6][7]

Quantitative Data

The following table summarizes key quantitative data for this compound and its synthesis.

| Parameter | Value | Reference |

| Physical Properties | ||

| Molecular Formula | C₇H₅F₃S | [8] |

| Molecular Weight | 178.17 g/mol | [8] |

| Boiling Point | 71-72 °C / 20 mmHg | |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃) | δ 7.17-7.84 ppm (aromatic protons) | [1] |

| ¹³C NMR (CDCl₃) | δ 121.9-148.2 ppm (aromatic carbons) | [1] |

| IR (KBr) | 3049 cm⁻¹ (aromatic C-H stretch) | [1] |

| Synthetic Yields | ||

| From 3-chlorobenzotrifluoride | High yields reported in patents | |

| From sulfonyl chloride reduction | Typically high (e.g., >90% for thiophenol) | [4] |

Applications

This compound is a versatile building block with applications in several fields.

Medicinal Chemistry

The trifluoromethyl group is a key pharmacophore that can enhance a drug's metabolic stability, lipophilicity, and binding affinity. The thiol group provides a handle for further chemical modifications. Derivatives of this compound have been investigated for their potential as:

-

Antimicrobial agents: Some derivatives have shown promising activity against bacteria and fungi.[1]

-

Anticancer agents: Modifications of the this compound scaffold have exhibited potential in inhibiting cancer cell growth.[1]

-

Herbicides: 3-[(Trifluoromethyl)thio]phenol is a reactant in the preparation of highly active herbicides that inhibit carotenoid biosynthesis.[9]

Material Science

The properties of this compound make it useful in the development of advanced materials:

-

Self-Assembled Monolayers (SAMs): The thiol group allows for the formation of SAMs on metal surfaces like gold, which can be used to modify surface properties such as wettability and corrosion resistance.[1]

-

Organic Electronics: The electron-withdrawing nature of the trifluoromethyl group makes this compound a valuable component in the synthesis of organic semiconductors.[1]

Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies directly implicating this compound in the modulation of particular signaling pathways. However, based on its chemical structure, some potential interactions can be hypothesized, representing areas for future research.

-

Potential Interaction with Redox-Sensitive Pathways: Thiols are known to participate in redox reactions within a biological system. The thiol group of this compound could potentially interact with reactive oxygen species (ROS) or participate in disulfide exchange with cysteine residues in proteins, thereby influencing redox-sensitive signaling pathways such as those involving Keap1-Nrf2 or NF-κB.

-

Hypothetical Signaling Pathway Involvement:

Figure 3: Hypothetical Interaction with a Signaling Pathway.

It is important to emphasize that this diagram represents a hypothetical mechanism, and further experimental validation is required to establish a direct link between this compound and any specific signaling pathway.

Conclusion

This compound is a valuable and versatile chemical intermediate with established synthetic routes and growing applications in medicinal chemistry and material science. While its discovery is intertwined with the broader progress of organofluorine chemistry, its utility continues to expand. Future research into the specific biological activities and interactions with cellular signaling pathways will likely uncover new therapeutic and technological applications for this important molecule.

References

- 1. Buy this compound | 937-00-8 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. US2792422A - Manufacture of thiophenols - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]

- 6. Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. sioc.cas.cn [sioc.cas.cn]

- 8. scbt.com [scbt.com]

- 9. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

electrophilic and nucleophilic nature of 3-(Trifluoromethyl)thiophenol

An In-depth Technical Guide to the Electrophilic and Nucleophilic Nature of 3-(Trifluoromethyl)thiophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS: 937-00-8), also known as 3-mercaptobenzotrifluoride, is an aromatic thiol compound of significant interest in medicinal chemistry, materials science, and organic synthesis. Its chemical behavior is dictated by the interplay of two key functional groups: the nucleophilic thiol (-SH) group and the strongly electron-withdrawing trifluoromethyl (-CF3) group. This guide provides a comprehensive analysis of the dual electrophilic and nucleophilic characteristics of this molecule, supported by quantitative data, reaction pathways, and detailed experimental protocols.

Physicochemical Properties

The unique reactivity of this compound stems from its distinct physical and chemical properties. The presence of the trifluoromethyl group significantly influences its acidity and electronic distribution compared to unsubstituted thiophenol.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅F₃S | [1][2][3] |

| Molecular Weight | 178.17 g/mol | [1][3] |

| CAS Number | 937-00-8 | [1][2][3] |

| Appearance | Clear, colorless to light yellow liquid | [2][4] |

| Boiling Point | 62°C @ 11 torr; 71-72°C @ 20 mmHg | [1][4] |

| Density | 1.314 g/mL | [1][4] |

| Refractive Index | 1.4875-1.4925 @ 20°C | [2] |

| Predicted pKa | 5.74 ± 0.10 | [4] |

| Solubility | Insoluble in water; soluble in ethanol and other organic solvents. | [5][6] |

The Duality of Reactivity: Electronic Effects

The chemical nature of this compound is governed by the electronic contributions of its two primary functional groups attached to the benzene ring.

-

Thiol Group (-SH): The sulfur atom possesses lone pairs of electrons, making it a potential nucleophilic center. The acidity of the S-H bond allows for deprotonation by a base to form the thiophenolate anion (Ar-S⁻). This anion is a significantly more potent nucleophile than the neutral thiol.[7]

-

Trifluoromethyl Group (-CF3): As a powerful electron-withdrawing group, the -CF3 moiety decreases the electron density of the aromatic ring through a strong inductive effect (-I). This has two major consequences:

-

It increases the acidity of the thiol proton by stabilizing the resulting thiophenolate anion. The predicted pKa of ~5.74 is notably lower than that of thiophenol (~6.6), indicating it is a stronger acid.[4]

-

It deactivates the aromatic ring toward electrophilic aromatic substitution.

-

Nucleophilic Character and Reactions

The primary nucleophilic activity of this compound is expressed through its conjugate base, the thiophenolate anion. This anion is readily formed in the presence of a base and serves as a potent soft nucleophile in a variety of transformations.

Key Nucleophilic Reactions:

-

S-Alkylation and S-Arylation: The thiophenolate readily attacks alkyl halides, tosylates, or other suitable electrophiles to form thioethers (sulfides). This is a cornerstone of its synthetic utility.

-

Michael Addition: As a soft nucleophile, it can participate in 1,4-conjugate additions to α,β-unsaturated carbonyl compounds.

-

Disulfide Bond Formation: Under oxidative conditions, the thiol can be oxidized to form a disulfide, bis[3-(trifluoromethyl)phenyl] disulfide.[5] This reaction is relevant in biochemical contexts where disulfide bridging is important.[5]

Electrophilic Character and Reactions

While the sulfur atom is nucleophilic, the molecule can also exhibit electrophilic characteristics, primarily concerning the aromatic ring.

-

Electrophilic Aromatic Substitution: The benzene ring is the center of electrophilicity. However, the potent electron-withdrawing nature of the -CF3 group deactivates the ring, making electrophilic substitution reactions (e.g., nitration, halogenation) more challenging than for phenol or thiophenol.[8][9] The substitution that does occur is directed by both groups. The -SH group is an ortho, para-director, while the -CF3 group is a meta-director. The outcome of a reaction would depend on the specific conditions and reagents.

-

Biological Interactions: Research suggests that this compound interacts with biological targets through its electrophilic nature.[5] This may involve the thiol acting as a leaving group or participating in disulfide exchange reactions within biological systems, where it can be attacked by other nucleophiles.[5]

Experimental Protocols

Protocol 1: Visible-Light-Promoted S-Trifluoromethylation of Thiophenols

This protocol is based on a modern, metal-free method where a thiophenol is S-trifluoromethylated using trifluoromethyl phenyl sulfone as the trifluoromethyl radical precursor.[10]

Objective: To synthesize S-trifluoromethyl-3-(trifluoromethyl)thiophenol.

Materials:

-

This compound (1.0 equiv.)

-

Trifluoromethyl phenyl sulfone (1.1 equiv.)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv.)

-

N-Methyl-2-pyrrolidone (NMP) as solvent

-

Visible light source (e.g., blue LED lamp)

Procedure:

-

To a reaction vessel, add this compound (0.50 mmol), trifluoromethyl phenyl sulfone (0.55 mmol), and Cs₂CO₃ (1.00 mmol).

-

Add NMP (5.0 mL) to the vessel.

-

Seal the vessel and place it under visible light irradiation.

-

Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours), monitoring progress by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired S-trifluoromethylated product.

Applications in Research and Drug Development

The unique electronic properties imparted by the -CF3 group make this compound a valuable scaffold in several high-tech fields.

-

Medicinal Chemistry: The trifluoromethyl group is a bioisostere for other groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[11][12] Derivatives of this compound have been investigated as potential antimicrobial and anticancer agents.[5] It is also used as a reactant in the synthesis of herbicides.[4]

-

Material Science: The thiol group provides a strong anchor to metal surfaces, particularly gold. This allows this compound to be used in the formation of self-assembled monolayers (SAMs). These SAMs can modify the surface properties of materials to improve corrosion resistance, biocompatibility, and wettability.[5]

-

Organic Synthesis: It serves as a versatile building block for creating more complex molecules containing the trifluoromethylphenylthio moiety, which is of growing interest in pharmaceuticals and agrochemicals.[5][10]

Conclusion

This compound is a molecule of dualistic character. Its primary reactivity is defined by the potent nucleophilicity of its thiophenolate anion, which is enhanced by the increased acidity from the electron-withdrawing -CF3 group. Concurrently, its aromatic ring is electrophilic, albeit deactivated, and can undergo substitution. This balance of properties makes this compound a highly valuable and versatile tool for professionals in drug discovery, materials science, and synthetic chemistry, enabling the construction of novel and functional molecules.

References

- 1. Page loading... [wap.guidechem.com]

- 2. L07191.03 [thermofisher.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Buy this compound | 937-00-8 [smolecule.com]

- 6. chembk.com [chembk.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]

- 9. Phenol - Wikipedia [en.wikipedia.org]

- 10. sioc.cas.cn [sioc.cas.cn]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 12. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethyl Group's Influence on Thiophenol Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group onto a thiophenol scaffold dramatically alters its electronic properties and reactivity, a feature extensively leveraged in the design of pharmaceuticals, agrochemicals, and advanced materials. This in-depth technical guide explores the core principles governing the reactivity of trifluoromethyl-substituted thiophenols, providing quantitative data, detailed experimental protocols for key transformations, and mechanistic insights to inform and empower researchers in their scientific endeavors.

Electronic Effects and Physicochemical Properties

The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I). This electron-withdrawing nature profoundly influences the physicochemical properties of the thiophenol moiety, most notably the acidity of the thiol proton and the electron density of the aromatic ring.

Acidity (pKa)

The electron-withdrawing CF₃ group stabilizes the thiophenolate anion (ArS⁻) formed upon deprotonation, thereby increasing the acidity of the thiol (lowering its pKa) compared to unsubstituted thiophenol. This enhanced acidity is a critical consideration in designing reactions where the thiophenolate acts as a nucleophile.

| Compound | pKa |

| Thiophenol | 6.62[1] |

| 2-(Trifluoromethyl)thiophenol | 5.67 (Predicted)[2] |

| 3-(Trifluoromethyl)thiophenol | Value not found |

| 4-(Trifluoromethyl)thiophenol | 5.60 (Predicted)[3] |

Hammett Constants

The electronic influence of the trifluoromethyl group can be quantified using Hammett constants (σ). These parameters are invaluable for predicting reaction rates and equilibria. The CF₃ group possesses positive σ values, indicating its electron-withdrawing character through both inductive and resonance effects.

| Substituent | σ (meta) | σ (para) | σ⁺ (para) |

| -CF₃ | 0.43 | 0.54 | 0.612 |

| -SH | 0.25 | 0.15 | - |

Data compiled from various sources. The σ⁺ value is particularly relevant for reactions involving the formation of a positive charge in the transition state that can be delocalized into the aromatic ring.

S-H Bond Dissociation Energy (BDE)

The S-H bond dissociation energy is a measure of the energy required to homolytically cleave the sulfur-hydrogen bond. The electron-withdrawing trifluoromethyl group can influence the stability of the resulting thiyl radical.

| Compound | S-H Bond Dissociation Energy (kJ/mol) | Method |

| Thiophenol | ~343 | Experimental |

| This compound | ~331 | Computational |

| 4-(Trifluoromethyl)thiophenol | 349.4 ± 4.5 | Experimental (Time-Resolved Photoacoustic Calorimetry)[4] |

The available data suggests that the substituent effects on the S-H bond dissociation enthalpy are less pronounced than on the O-H bond dissociation enthalpy of corresponding phenols.[4]

Key Reactions and Mechanistic Considerations

The altered electronic landscape of trifluoromethyl-substituted thiophenols opens up a diverse range of chemical transformations. The electron-deficient aromatic ring is activated towards nucleophilic attack, while the thiol group retains its characteristic nucleophilicity and can participate in various coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The strong electron-withdrawing nature of the trifluoromethyl group, especially when positioned ortho or para to a leaving group, activates the aromatic ring for nucleophilic aromatic substitution (SₙAr). Thiophenolates, including those bearing a CF₃ group, are excellent nucleophiles in these reactions.

A typical SₙAr reaction involves the attack of the nucleophile on the carbon atom bearing the leaving group, proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).

This protocol describes the reaction of 1-chloro-2,4-dinitrobenzene with 4-(trifluoromethyl)thiophenol.

Materials:

-

1-Chloro-2,4-dinitrobenzene

-

4-(Trifluoromethyl)thiophenol

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To a solution of 4-(trifluoromethyl)thiophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of 1-chloro-2,4-dinitrobenzene (1.0 eq) in anhydrous DMF.

-

Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford the desired product.

Palladium-Catalyzed Cross-Coupling Reactions

Trifluoromethyl-substituted thiophenols are valuable partners in palladium-catalyzed cross-coupling reactions, enabling the formation of C-S and C-N bonds.

While typically a C-C bond-forming reaction, modifications of the Suzuki-Miyaura coupling can be employed to form C-S bonds. This often involves the use of a thiophenol as the sulfur source with an aryl halide or triflate.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This protocol outlines the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid, where a trifluoromethylthiophenol could be a precursor to one of the coupling partners. A more direct C-S coupling is often achieved via other methods like the Buchwald-Hartwig amination. The following is a representative Suzuki protocol.

Materials:

-

Aryl bromide (e.g., 1-bromo-4-(trifluoromethylthio)benzene)

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene, anhydrous

Procedure:

-

In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), potassium phosphate (2.0 eq), palladium(II) acetate (2 mol%), and SPhos (4 mol%) in a Schlenk tube.

-

Add anhydrous toluene.

-

Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N and C-S bonds. Trifluoromethyl-substituted thiophenols can be coupled with aryl halides or triflates to form diaryl thioethers.

References

The Pivotal Role of 3-(Trifluoromethyl)thiophenol in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone of medicinal chemistry. Among these, the trifluoromethyl group (-CF3) stands out for its profound ability to modulate the physicochemical and pharmacological properties of bioactive molecules. This technical guide delves into the specific and critical role of 3-(trifluoromethyl)thiophenol as a versatile building block in the design and synthesis of novel therapeutic agents. Its unique electronic properties and synthetic accessibility have positioned it as a valuable scaffold in the development of a diverse array of compounds with significant potential in treating a range of diseases, most notably cancer and microbial infections.

The Significance of the Trifluoromethylthiophenol Scaffold

The this compound moiety combines the key features of a thiophenol ring with the potent influence of a trifluoromethyl group at the meta position. The trifluoromethyl group is a strong electron-withdrawing group, which significantly impacts the acidity of the thiol proton and the electron density of the aromatic ring. This electronic modulation can enhance the binding affinity of derivative compounds to their biological targets.[1] Furthermore, the lipophilicity conferred by the -CF3 group can improve a drug candidate's membrane permeability and metabolic stability, crucial parameters for oral bioavailability and in vivo efficacy.[2] The thiol group provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into diverse molecular architectures.[3]

Applications in Anticancer Drug Discovery

Derivatives of this compound have demonstrated significant promise as anticancer agents. The incorporation of this moiety into various heterocyclic systems has led to the discovery of potent inhibitors of key signaling pathways implicated in tumorigenesis and angiogenesis.

A notable example is the multi-kinase inhibitor Sorafenib, which, although it contains a 4-chloro-3-(trifluoromethyl)phenyl group, highlights the importance of the trifluoromethylphenyl scaffold in targeting cancer-related kinases. Sorafenib is known to inhibit the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival, as well as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs) that are central to angiogenesis.[1][3][4]

Thiophene-3-carboxamide derivatives have also been investigated as potent VEGFR-2 inhibitors, a key mediator of angiogenesis.[5] The trifluoromethylthiophenol moiety can be envisioned as a key component in novel structures targeting this and other critical cancer pathways.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative compounds incorporating a trifluoromethylphenyl or related scaffold.

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one | Varies (NCI-60) | - | [6] |

| Thiophene Carboxamide | Compound 5 | HepG-2 | 0.59 (VEGFR-2) | [7] |

| Thiophene Carboxamide | Compound 21 | HepG-2 | 1.29 (VEGFR-2) | [7] |

| α-Trifluoromethyl Chalcone | Compound 5 | PC-3 | <1 | [8] |

| Quino[3,4-b][3][4]benzothiazinium Chloride | 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][3][4]benzothiazinium chloride | BxPC-3 | 0.051 | [9] |

| Quino[3,4-b][3][4]benzothiazinium Chloride | 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][3][4]benzothiazinium chloride | Panc-1 | 0.066 | [9] |

Applications in Antimicrobial Drug Discovery

The emergence of multidrug-resistant pathogens represents a critical global health threat, necessitating the development of novel antimicrobial agents. Derivatives of this compound have shown considerable potential in this arena. The unique electronic and lipophilic properties of this scaffold can enhance the compound's ability to penetrate bacterial cell membranes and interact with essential microbial targets.

Recent studies have explored N-(trifluoromethyl)phenyl substituted pyrazole derivatives as potent inhibitors of drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10] Some of these compounds have demonstrated the ability to inhibit and eradicate bacterial biofilms, a significant challenge in treating chronic infections.[10]

Quantitative Data: Antimicrobial Activity

The following table presents the in vitro antimicrobial activity of representative compounds containing a trifluoromethylphenyl moiety.

| Compound Class | Specific Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| N-(trifluoromethyl)phenyl pyrazole | Compound 25 | S. aureus (MRSA) | 0.78 | [10] |

| N-(trifluoromethyl)phenyl pyrazole | Compound 25 | E. faecium | 0.78 | [10] |

| N-(trifluoromethyl)phenyl pyrazole | Dichloro-substituted derivative (18) | S. aureus (MRSA) | <1.56 | [10] |

| Chalcone derivative | Compound 13 | S. aureus | 15.6 | [11] |

| Chalcone derivative | Compound 14 | S. aureus | 7.81 | [11] |

Key Experimental Protocols

General Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives

This protocol is adapted from the synthesis of related thiazolo[4,5-d]pyrimidine derivatives and can be modified for the use of this compound.[12]

-

Synthesis of 4-amino-5-cyano-thiazole derivative: A mixture of an appropriate aldehyde, malononitrile, and elemental sulfur in ethanol is treated with a catalytic amount of a base (e.g., piperidine) and refluxed. The resulting solid is filtered and purified.

-

Cyclization to form the thiazolo[4,5-d]pyrimidine core: The 4-amino-5-cyano-thiazole derivative is reacted with an appropriate orthoester (e.g., triethyl orthoformate) in the presence of an acid catalyst (e.g., acetic anhydride) under reflux conditions.

-

Functionalization at the 7-position: The resulting thiazolo[4,5-d]pyrimidine can be chlorinated at the 7-position using phosphoryl chloride (POCl3).

-

Nucleophilic substitution with this compound: The 7-chloro-thiazolo[4,5-d]pyrimidine is then reacted with this compound in the presence of a base (e.g., triethylamine) in a suitable solvent like DMF or acetonitrile to yield the final product. The product is purified by column chromatography.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][13][14]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (dissolved in a suitable solvent like DMSO and diluted in culture medium) for a specified period (e.g., 48 or 72 hours). Control wells receive only the vehicle.

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16]

-

Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard) and then diluted to the final concentration.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells (no compound) and sterility controls (no bacteria) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

References

- 1. researchgate.net [researchgate.net]

- 2. protocols.io [protocols.io]

- 3. Sorafenib - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acgpubs.org [acgpubs.org]

- 12. mdpi.com [mdpi.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. bds.berkeley.edu [bds.berkeley.edu]

- 15. Broth Microdilution | MI [microbiology.mlsascp.com]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

The Potent Biological Activity of 3-(Trifluoromethyl)thiophenol Derivatives: A Technical Guide for Researchers

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of 3-(Trifluoromethyl)thiophenol derivatives reveals a promising class of compounds with significant therapeutic potential. Possessing a unique combination of a sulfur-containing thiophenol ring and an electron-withdrawing trifluoromethyl group, these derivatives have demonstrated notable anticancer and antimicrobial properties. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing associated biological pathways.

The core structure of this compound offers a versatile scaffold for medicinal chemistry. The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature enhances the lipophilicity and metabolic stability of parent molecules, often leading to improved pharmacokinetic profiles and enhanced biological activity. The thiophenol moiety, with its reactive thiol group, provides a handle for further chemical modification and can participate in crucial interactions with biological targets.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of this compound have emerged as a promising avenue in the development of novel anticancer agents. Studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and arrest the cell cycle.

Quantitative Anticancer Data